molecular formula C54H74N10O13S2 B562758 [Tyr3,Lys5(Boc)]octreotide acetate CAS No. 147790-89-4

[Tyr3,Lys5(Boc)]octreotide acetate

Cat. No.: B562758
CAS No.: 147790-89-4
M. Wt: 1135.363
InChI Key: BYNWFNXWMAFJGX-NQBVEBFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Somatostatin (B550006) and its Synthetic Analogs in Research

The journey into the world of somatostatin receptor ligands began in 1973 with the unexpected discovery of somatostatin itself. nih.gov Researchers at the Salk Institute, while searching for a growth hormone-releasing hormone (GHRH), isolated a 14-amino acid peptide that, contrary to their goal, potently inhibited the release of growth hormone (GH). nih.gov They named it somatostatin. This newly found neuropeptide was soon discovered to be widely distributed throughout the central nervous system and peripheral organs, hinting at a broad range of regulatory functions. nih.gov However, the native somatostatin had a significant drawback for research and therapeutic development: an extremely short biological half-life of only one to three minutes due to rapid degradation by plasma and tissue peptidases. nih.govmdpi.com

This limitation spurred a global effort in the 1970s and 1980s to create more stable and potent synthetic analogs. nih.gov A key breakthrough came with the development of octreotide (B344500), a synthetic octapeptide that retained the essential pharmacophore of somatostatin but had a much longer duration of action. numberanalytics.comresearchgate.net Octreotide was designed by replacing the L-tryptophan at position 4 with its more stable D-enantiomer and reducing the terminal carboxyl group to an alcohol. researchgate.net This first-generation analog, introduced into clinical practice in the late 1980s, revolutionized the study of hormone-secreting tumors and became a cornerstone in the management of conditions like acromegaly and neuroendocrine tumors (NETs). researchgate.netnih.gov The success of octreotide fueled further research, leading to the development of other analogs, including lanreotide (B11836) and the second-generation, multi-receptor targeted pasireotide, each with distinct properties and research applications. mdpi.comnumberanalytics.comnih.gov

The Role of Somatostatin Receptor Subtypes in Biological Systems

The diverse effects of somatostatin and its analogs are mediated by a family of five distinct G-protein-coupled receptors (GPCRs), designated somatostatin receptor subtypes 1 through 5 (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5). guidetopharmacology.orgnih.gov These receptors are distributed differently throughout the body's tissues, and each subtype can trigger specific intracellular signaling cascades upon activation, leading to varied physiological responses. guidetopharmacology.orgnih.gov

The expression of multiple SSTR subtypes is a common feature of many cells, and the specific combination of receptors determines the cell's response to somatostatin analogs. nih.govnih.gov For instance, the antisecretory effects of these analogs are often mediated through the inhibition of adenylyl cyclase and calcium channels, while antiproliferative effects can be initiated through the activation of protein tyrosine phosphatases. mdpi.com Research has shown that SSTR2 and SSTR5 are particularly important in regulating GH secretion from the pituitary gland. oup.com Furthermore, studies using subtype-selective ligands and knockout mice have helped to elucidate the specific roles of each receptor. For example, SSTR2 is heavily implicated in the suppression of gastric acid, while SSTR3 is linked to the inhibition of angiogenesis. guidetopharmacology.orgnih.gov The differential expression and function of these subtypes in various tumors form the basis for targeted diagnostics and therapies using radiolabeled somatostatin analogs. nih.gov

Table 1: Somatostatin Receptor Subtypes and Their Primary Research Findings

Receptor Subtype Key Functions and Research Observations
SSTR1 Acts as an autoreceptor in the retina, modulating somatostatin levels. guidetopharmacology.org
SSTR2 Predominantly expressed in many neuroendocrine tumors and is the primary target for octreotide. nih.gov Mediates inhibition of growth hormone (GH) and gastric acid secretion. guidetopharmacology.orgoup.com
SSTR3 Implicated in the inhibition of angiogenesis through effects on MAPK and eNOS activity. guidetopharmacology.org Exhibits constitutive activity, restraining ACTH secretion. oup.com
SSTR4 Involved in modulating neuronal activity in the hypothalamus. guidetopharmacology.org
SSTR5 Works in conjunction with SSTR2 to suppress GH secretion. oup.com Also involved in inhibiting insulin (B600854) gene promoter activity. mdpi.com

Design Principles and Research Significance of [Tyr3,Lys5(Boc)]octreotide acetate (B1210297) within Somatostatin Analog Development

[Tyr3,Lys5(Boc)]octreotide acetate represents a pivotal intermediate compound in the strategic design of advanced somatostatin analogs for research. abx.de It is not typically used on its own but serves as a precursor for creating derivatives with specific functionalities, particularly for radio-labeling. researchgate.netnih.gov The design of this molecule incorporates two key features that are highly significant for research applications.

First, the substitution of the original phenylalanine at position 3 with a tyrosine residue ([Tyr3]) provides a phenolic ring that can be readily radioiodinated. This allows for the synthesis of analogs for use in single-photon emission computed tomography (SPECT) imaging and for in vitro binding assays.

Second, the lysine (B10760008) at position 5 is protected with a tert-butyloxycarbonyl (Boc) group ([Lys5(Boc)]). researchgate.netnih.gov The Boc group is a temporary protecting agent for the lysine's amino group. Its presence allows other chemical modifications to be made to the peptide. Subsequently, the Boc group can be removed under specific chemical conditions, revealing the reactive amino group. This site is then commonly used to attach a chelating agent, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). researchgate.netaacrjournals.org Once the DOTA chelator is attached, it can firmly bind to various radiometals, such as Gallium-68 for positron emission tomography (PET) imaging or Lutetium-177 and Yttrium-90 for targeted radionuclide therapy. aacrjournals.org

The research significance of this compound lies in its role as a versatile platform for synthesizing these highly specific molecular imaging and therapeutic agents. abx.decreative-peptides.com By using this precursor, researchers can develop radiolabeled octreotide analogs that bind with high affinity to SSTR-expressing cells, allowing for the non-invasive visualization of tumors and the targeted delivery of radiation to cancer cells, thereby advancing the study and potential treatment of various cancers. nih.govaacrjournals.org

Properties

CAS No.

147790-89-4

Molecular Formula

C54H74N10O13S2

Molecular Weight

1135.363

IUPAC Name

tert-butyl N-[4-[(4R,7S,10S,13R,16R,19R)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-10-yl]butyl]carbamate

InChI

InChI=1S/C54H74N10O13S2/c1-30(66)42(27-65)61-51(74)44-29-79-78-28-43(62-46(69)37(55)23-32-13-7-6-8-14-32)50(73)59-40(24-33-18-20-35(68)21-19-33)48(71)60-41(25-34-26-57-38-16-10-9-15-36(34)38)49(72)58-39(47(70)64-45(31(2)67)52(75)63-44)17-11-12-22-56-53(76)77-54(3,4)5/h6-10,13-16,18-21,26,30-31,37,39-45,57,65-68H,11-12,17,22-25,27-29,55H2,1-5H3,(H,56,76)(H,58,72)(H,59,73)(H,60,71)(H,61,74)(H,62,69)(H,63,75)(H,64,70)/t30-,31-,37-,39+,40-,41-,42-,43+,44+,45+/m1/s1

InChI Key

BYNWFNXWMAFJGX-NQBVEBFXSA-N

SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCNC(=O)OC(C)(C)C)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O

Synonyms

[Tyr3,Lys5(Boc)]octreotide acetate

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications for Academic Research with Tyr3,lys5 Boc Octreotide Acetate

Solid-Phase and Solution-Phase Peptide Synthesis Strategies for [Tyr3,Lys5(Boc)]octreotide acetate (B1210297)

The synthesis of octreotide (B344500) analogs, including the [Tyr3,Lys5(Boc)]octreotide intermediate, can be accomplished through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) is the most common and convenient method for preparing octreotide and its derivatives. nih.govacs.org This technique involves assembling the peptide chain step-by-step while it is anchored to an insoluble polymer resin. The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group of the amino acids is a standard approach. nih.govnih.govevitachem.com

A typical SPPS process for an octreotide analog involves:

Resin Anchoring: The synthesis begins by attaching the C-terminal amino acid, in this case, Fmoc-threoninol, to a solid support, such as a Rink Amide resin. ntu.edu.tw A novel approach utilizes p-carboxybenzaldehyde to anchor Fmoc-threoninol to the resin, forming a stable acetal (B89532) linkage. ntu.edu.twnih.gov

Peptide Chain Elongation: The peptide chain is elongated through sequential cycles of Fmoc deprotection (typically with piperidine (B6355638) in DMF) and coupling of the next Fmoc-protected amino acid. ntu.edu.tw Coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) are used to facilitate amide bond formation. ntu.edu.tw For the synthesis of [Tyr3,Lys5(Boc)]octreotide, Fmoc-Lys(Boc)-OH is incorporated at the fifth position.

Side-Chain Protection: Other reactive side chains are also protected. For instance, the tryptophan indole (B1671886) side chain can be protected with a Boc group to prevent its degradation during subsequent steps, and threonine can be protected with a tert-butyl (tBu) group. acs.orgresearchgate.net

Cyclization: After the linear peptide is assembled, the intramolecular disulfide bond between the two cysteine residues is formed on the resin. This can be achieved using reagents like thallium trifluoroacetate (B77799) [Tl(Tfa)3]. nih.govresearchgate.net

Cleavage and Deprotection: The final peptide is cleaved from the resin and the side-chain protecting groups (except for the Lys(Boc) group if desired) are removed, typically using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers. acs.orggoogle.com

Solution-Phase Peptide Synthesis offers an alternative to SPPS, particularly for large-scale production. google.comresearchgate.net This method involves the condensation of peptide fragments in a solution. google.com For octreotide, a strategy might involve synthesizing smaller protected peptide fragments (e.g., di- or tripeptides) independently and then coupling them together in a specific sequence. google.com For instance, a [4+2+2] fragment condensation strategy has been developed. researchgate.net The synthesis of DOTA-Tyr3-octreotide (DOTA-TOC), a key radiopharmaceutical precursor, has been optimized using a solution-phase approach where the tri-t-butyl ester of DOTA is coupled to Lys5(Boc) protected Tyr3-octreotide. nih.govresearchgate.net This reaction uses coupling agents like HATU (O-(7-azabenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (diisopropylethylamine) in solvents like DMF or NMP. nih.govresearchgate.net The final product is then deprotected and purified via HPLC. nih.govresearchgate.net

Synthesis ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis
Principle Stepwise addition of amino acids to a growing chain on a solid support. nih.govCondensation of protected peptide fragments in solution. google.com
Typical Chemistry Fmoc/tBu strategy. acs.orgntu.edu.twBoc/Bzl or fragment condensation strategies. google.com
Key Reagents Resins (e.g., Rink Amide), Coupling agents (HBTU, HATU), Deprotection agents (Piperidine, TFA). ntu.edu.twnih.govCoupling agents (HATU, DCC), Solvents (DMF, NMP). google.comnih.gov
Advantages Automation-friendly, high yields for small-scale synthesis, easy purification of intermediates. ntu.edu.twnih.govScalable for large-scale production, potentially lower cost for bulk manufacturing. researchgate.net
Challenges Lower yields for very long peptides, potential for aggregation on the resin.Purification of intermediates can be complex, solubility issues with larger fragments.
Example Yield Octreotide synthesized with 74-78% yield using a p-carboxybenzacetal linker. nih.govDOTA-TOC obtained in 60+/-5% final yields. nih.govresearchgate.net

Derivatization and Bioconjugation Techniques for [Tyr3,Lys5(Boc)]octreotide acetate for Research Probes

The Boc group on the lysine (B10760008) at position 5 of this compound provides a strategic point for deprotection and subsequent conjugation, allowing for the creation of targeted probes without interfering with the peptide's receptor-binding pharmacophore.

Strategies for Radiolabeling this compound for Preclinical Imaging Research

Radiolabeled octreotide analogs are indispensable for the scintigraphy and positron emission tomography (PET) imaging of SSTR-positive tumors. aacrjournals.orgmdpi.com The synthesis of these radiopharmaceuticals often starts with a precursor like Tyr3-octreotide, which can be derived from [Tyr3,Lys5(Boc)]octreotide. The lysine residue is a common site for attaching a bifunctional chelator, which can then stably coordinate a medically relevant radionuclide.

Common radiolabeling strategies include:

Chelator Conjugation: The most prevalent method involves conjugating a chelating agent to the peptide. nih.gov After deprotection of the Lys5(Boc) group, a chelator is coupled to the free amine.

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): This macrocyclic chelator is widely used because it can stably complex a variety of radiometals, including Gallium-68 (⁶⁸Ga) for PET imaging, and Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y) for radiotherapy. aacrjournals.org The resulting conjugate, DOTA-TOC, has shown excellent tumor-targeting properties. aacrjournals.org The synthesis of DOTA-TOC often involves coupling a protected form of DOTA to Lys5(Boc)-Tyr3-octreotide in solution. nih.govresearchgate.net

DTPA (diethylenetriaminepentaacetic acid): This linear chelator is famously used in [¹¹¹In-DTPA]-octreotide (OctreoScan®), the first approved radiolabeled somatostatin (B550006) analog for tumor imaging. aacrjournals.orgmdpi.com

HYNIC (6-hydrazinonicotinamide): HYNIC is a bifunctional chelator used for labeling with Technetium-99m (⁹⁹mTc), a readily available and cost-effective gamma-emitter ideal for SPECT imaging. researchgate.netnih.gov ⁹⁹mTc-HYNIC-TOC is synthesized by reacting HYNIC with Lys5(Boc)-TOC, followed by deprotection and radiolabeling. nih.gov This radiopharmaceutical has demonstrated promising results as an alternative to ¹¹¹In-DTPA-octreotide. researchgate.net

The choice of radionuclide depends on the intended application: gamma-emitters like ¹¹¹In and ⁹⁹mTc are used for SPECT imaging, while positron-emitters like ⁶⁸Ga are used for the higher-resolution PET imaging. aacrjournals.orgmdpi.com

ChelatorRadionuclide(s)Imaging ModalityKey Features
DOTA ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y, ¹¹¹InPET, SPECT, RadiotherapyForms highly stable complexes with various radiometals. aacrjournals.org
DTPA ¹¹¹InSPECTUsed in the clinically established OctreoScan®. aacrjournals.orgmdpi.com
HYNIC ⁹⁹mTcSPECTEnables labeling with the widely available ⁹⁹mTc. researchgate.net

Conjugation of this compound to Fluorescent Tags and Other Reporter Molecules for In Vitro Studies

For in vitro studies, such as fluorescence microscopy and flow cytometry, octreotide analogs are often conjugated to fluorescent dyes. This allows for the visualization and tracking of receptor-ligand interactions in living cells.

The synthesis of these fluorescent probes typically follows a solid-phase approach where the entire conjugate is assembled on the resin. nih.gov

Direct Amide Coupling: A fluorescent dye with a carboxylic acid function can be coupled directly to the N-terminal D-phenylalanine of the octreotide sequence after the linear peptide has been assembled on the resin. ub.edu

Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," provides a highly efficient and specific method for conjugation. This involves synthesizing an octreotide analog bearing an alkyne or azide (B81097) group and a fluorescent dye with the complementary functionality. The two components are then "clicked" together on the solid phase. ub.edu

Lysine Modification: Alternatively, after synthesis and purification of Tyr3-octreotide (from its Lys(Boc) precursor), the lysine side chain can be selectively modified in solution with a dye containing a reactive group, such as an N-hydroxysuccinimide (NHS) ester or isothiocyanate. researchgate.net

A variety of fluorescent dyes have been conjugated to octreotide analogs:

Rhodamine Dyes: Rhodamine derivatives are used for their brightness and photostability in the visible spectrum. nih.gov

Coumarin Dyes: Far-red emitting coumarin-based fluorophores (COUPY) have been conjugated to octreotide, offering advantages in biological imaging due to reduced autofluorescence and better tissue penetration of longer wavelength light. ub.edu

Cyanine Dyes: Near-infrared (NIR) dyes like Cy5.5 and IRDye 800CW are particularly valuable for in vivo imaging due to the deep tissue penetration of NIR light. nih.govresearchgate.netresearchgate.net The conjugation of these larger dyes must be carefully designed to avoid reducing the peptide's receptor binding affinity. nih.gov

These fluorescently labeled octreotide probes have been instrumental in studying SSTR2 internalization in tumor cells and confirming the receptor-mediated uptake of the conjugates. ub.eduacs.org

Molecular Pharmacology and Receptor Interaction Dynamics of Tyr3,lys5 Boc Octreotide Acetate

Quantitative Assessment of Somatostatin (B550006) Receptor Subtype Binding Affinities of [Tyr3,Lys5(Boc)]octreotide acetate (B1210297)

The affinity of [Tyr3,Lys5(Boc)]octreotide acetate for the five known somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5) is a critical determinant of its biological activity. This is typically quantified using radioligand binding assays.

Radioligand Binding Assays for SSTR Subtype Selectivity

Radioligand binding assays are a fundamental technique used to determine the binding affinity of a ligand for a receptor. In the context of this compound, these assays would involve using a radiolabeled somatostatin analog with known high affinity for all SSTR subtypes, such as [125I-Tyr11]-SRIF-14 or [125I-LTT]-SRIF-28. The ability of this compound to displace the radioligand from membranes of cells engineered to express individual human SSTR subtypes indicates its binding affinity. The resulting data allows for the determination of the inhibitor concentration that displaces 50% of the specific radioligand binding (IC50).

Competition Binding Profiles of this compound

The competition binding profile of this compound reveals its selectivity for the different SSTR subtypes. By performing competition binding assays against a non-selective radioligand on cells expressing each of the five SSTR subtypes, a profile of the compound's affinity can be generated. For instance, octreotide (B344500), the parent compound, is known to have a high affinity for SSTR2 and a moderate affinity for SSTR5 and SSTR3, with low affinity for SSTR1 and SSTR4. The modifications in this compound, namely the substitution of phenylalanine at position 3 with tyrosine and the addition of a tert-butyloxycarbonyl (Boc) protecting group to the lysine (B10760008) at position 5, would be expected to alter this binding profile.

A hypothetical competition binding profile for this compound is presented below, illustrating the type of data generated from such studies.

Somatostatin Receptor SubtypeIC50 (nM)
SSTR1>1000
SSTR21.5
SSTR385
SSTR4>1000
SSTR535

This table is illustrative and based on the expected behavior of octreotide derivatives; specific experimental data for this compound is not publicly available.

Functional Characterization of this compound at Somatostatin Receptors

Beyond binding affinity, it is crucial to characterize the functional activity of this compound at the SSTRs to determine if it acts as an agonist, stimulating the receptor's signaling cascade, or as an antagonist, blocking the receptor's activity.

Agonist/Antagonist Properties of this compound on SSTR-Mediated Signaling Pathways

The agonist or antagonist properties of this compound can be assessed by measuring its effect on downstream signaling pathways coupled to SSTRs. A primary signaling pathway for SSTRs is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. An agonist would induce a dose-dependent decrease in forskolin-stimulated cAMP accumulation, while an antagonist would block the cAMP reduction caused by a known SSTR agonist. The potency of an agonist is typically reported as the half-maximal effective concentration (EC50).

Analysis of Receptor Internalization and Trafficking Induced by this compound

Agonist binding to SSTRs, particularly SSTR2, is known to induce receptor internalization, a process where the receptor-ligand complex is translocated from the cell surface into the cell's interior. This process is important for desensitization and resensitization of the receptor. The ability of this compound to induce SSTR internalization can be studied using techniques such as confocal microscopy with fluorescently labeled ligands or antibodies, or by using enzyme-linked immunosorbent assays (ELISAs) to quantify the amount of receptor remaining on the cell surface after exposure to the compound.

Investigation of Downstream Intracellular Signaling Pathways Modulated by this compound

The binding of this compound to SSTRs initiates a cascade of intracellular signaling events. While the inhibition of adenylyl cyclase is a major pathway, SSTRs can also modulate other signaling pathways, including the activation of phosphotyrosine phosphatases (PTPs), the modulation of mitogen-activated protein kinase (MAPK) pathways, and the regulation of intracellular calcium levels through effects on ion channels. The specific downstream pathways activated by this compound would likely depend on the SSTR subtype it preferentially binds to and the cellular context. For example, SSTR2 activation is often linked to the activation of the MAPK pathway, which can have effects on cell proliferation and apoptosis.

A summary of potential signaling pathways modulated by this compound, based on known SSTR signaling, is provided below.

Signaling PathwayPotential Effect of this compound (as an agonist)
Adenylyl Cyclase/cAMPInhibition, leading to decreased intracellular cAMP
Phosphotyrosine Phosphatases (PTPs)Activation
Mitogen-Activated Protein Kinase (MAPK)Modulation (activation or inhibition depending on cell type)
Intracellular Calcium (Ca2+)Modulation of ion channel activity, leading to changes in Ca2+ levels

This table outlines the expected signaling pathways based on the known pharmacology of somatostatin receptors. The precise effects of this compound would require specific experimental validation.

G Protein-Coupled Signaling Cascades

The primary mechanism of action for octreotide analogues upon binding to SSTRs involves the activation of inhibitory heterotrimeric G proteins of the Gi/o family. oup.comresearchgate.net This interaction is a hallmark of somatostatin receptor signaling and leads to a series of inhibitory cellular responses.

Inhibition of Adenylyl Cyclase: Upon activation by the receptor-ligand complex, the Gαi subunit inhibits the enzyme adenylyl cyclase. This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). oup.com The reduction in cAMP levels affects the activity of protein kinase A (PKA) and subsequently modulates the phosphorylation state and activity of numerous cellular proteins involved in processes like hormone secretion and cell proliferation. nih.gov

Modulation of Ion Channels: Beyond cAMP regulation, the activated G proteins can directly influence ion channel activity. The Gβγ subunits, dissociated from Gαi, can activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization. This hyperpolarization makes the cell less excitable and contributes to the inhibitory effects on hormone secretion.

Promiscuous G Protein Coupling: Recent structural and functional studies have revealed that SSTRs can exhibit promiscuous coupling to other G protein families beyond Gi/o. Specifically, SSTR2 has been shown to also couple to the Gq/11 pathway. researchgate.netresearchgate.net However, the activation of this pathway appears to be ligand-dependent, with smaller ligands like octreotide preferentially signaling through the Gi/o pathway. researchgate.net The activation of Gq/11 would typically lead to the stimulation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

The preferential activation of specific G protein pathways is determined by the conformation of the agonist-binding pocket, which is influenced by the ligand's size and structure. researchgate.net

Table 1: G Protein Signaling Pathways Activated by Octreotide Analogues

G Protein FamilyPrimary EffectorSecond MessengerMain Cellular Outcome
Gαi/o Adenylyl Cyclase↓ cAMPInhibition of hormone secretion and cell proliferation
Gβγ GIRK ChannelsK+ EffluxMembrane hyperpolarization, reduced excitability
Gαq/11 Phospholipase C↑ IP3, ↑ DAGMobilization of intracellular Ca2+, PKC activation

This table provides an interactive summary of the primary G protein signaling cascades initiated by the binding of octreotide analogues to somatostatin receptors.

β-Arrestin Recruitment and Scaffold Formation

Following agonist binding and G protein activation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation event increases the receptor's affinity for arrestin proteins. The recruitment of β-arrestin to the activated SSTR2 plays a crucial role in signal desensitization, receptor internalization, and initiating G protein-independent signaling pathways. nih.gov

Research comparing octreotide with other somatostatin analogues has highlighted distinct patterns of β-arrestin mobilization. Octreotide-mediated activation of SSTR2 leads to the formation of a stable complex between the receptor and β-arrestin-2. oup.comnih.gov This stable association facilitates the co-internalization of both the receptor and β-arrestin into the same endocytic vesicles. oup.comnih.gov

This process has several key consequences:

Desensitization: By binding to the receptor, β-arrestin sterically hinders further coupling to G proteins, effectively terminating the primary signaling cascade. nih.gov

Internalization: The β-arrestin-receptor complex acts as an adapter, recruiting components of the endocytic machinery (e.g., clathrin) to promote the removal of the receptor from the plasma membrane into intracellular vesicles. nih.gov

Signal Scaffolding: Once internalized, the β-arrestin-receptor complex can serve as a scaffold for various signaling proteins, including components of the MAP kinase pathway, thereby initiating a second wave of signaling from an intracellular compartment.

The stability of the receptor-arrestin complex is a key determinant of subsequent receptor trafficking. The stable complex formed by octreotide results in slower receptor recycling back to the plasma membrane compared to ligands that induce a more transient association with β-arrestin. oup.comnih.gov

Table 2: Comparative Effects of Ligands on SSTR2-β-Arrestin Interaction

Ligand FeatureOctreotideOther Analogues (e.g., SOM230/Pasireotide)
Complex Stability StableUnstable/Transient
Complex Location Dissociates within endocytic vesiclesDissociates at or near the plasma membrane
Co-internalization SSTR2 and β-arrestin-2 internalize togetherSSTR2 internalizes, but β-arrestin dissociates
Receptor Recycling SlowerFaster/More Rapid

This interactive table compares the distinct patterns of β-arrestin mobilization and receptor trafficking induced by octreotide versus other somatostatin analogues. oup.comnih.gov

Activation of MAP Kinase Pathways

The interaction of octreotide analogues with SSTRs can also lead to the modulation of mitogen-activated protein kinase (MAPK) pathways, which are critical regulators of cell growth, differentiation, and survival. The activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) is a known outcome of SSTR stimulation in various cell systems. oup.com

The activation of ERK1/2 can occur through both G protein-dependent and β-arrestin-dependent mechanisms. In the β-arrestin-mediated pathway, the internalized receptor-arrestin complex acts as a scaffold, bringing kinases like SRC into proximity, which in turn can initiate the phosphorylation cascade that leads to ERK activation (RAF-MEK-ERK).

Furthermore, octreotide has been shown to influence other related kinase cascades, such as the protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway. Studies have demonstrated that octreotide can inhibit the AKT/mTOR signaling pathway. nih.gov This inhibition can lead to the activation of autophagy and a reduction in cell proliferation, contributing to the anti-tumor effects of the compound. nih.gov The crosstalk between the MAPK/ERK and PI3K/AKT/mTOR pathways is complex, but both are central to the cellular responses elicited by octreotide analogues.

Preclinical Research Applications of this compound Remain Undocumented in Publicly Available Literature

A comprehensive review of scientific literature reveals a notable absence of published preclinical research data specifically focused on the chemical compound this compound. Despite extensive searches for in vitro and in vivo studies detailing its use in cell-based assays and animal models, no specific data on its effects on cell proliferation, apoptosis, hormone secretion, or as a receptor expression probe could be identified. Similarly, information regarding its application in animal disease models for assessing somatostatin receptor expression or its efficacy in therapeutic models is not available in the public domain.

The compound , this compound, is a derivative of octreotide, a well-established synthetic analog of the natural hormone somatostatin. The key structural modification in this particular compound is the presence of a tert-Butoxycarbonyl (Boc) protecting group on the lysine residue at position 5. This modification suggests that this compound may serve as a precursor or an intermediate in the synthesis of more complex octreotide analogs or radiolabeled tracers. The Boc group is typically employed in peptide synthesis to temporarily block a reactive site on an amino acid, preventing it from participating in unintended chemical reactions. It is later removed in a subsequent deprotection step to yield the final, active compound.

Consequently, it is not possible to provide detailed research findings, data tables, or an in-depth analysis of the preclinical in vitro and in vivo research applications of this compound as requested. The absence of such information in the scientific literature indicates that this specific compound is likely utilized in a research and development context as a synthetic intermediate rather than as a primary subject of biological investigation itself. Further research and publication would be necessary to elucidate the specific preclinical profile of this compound.

Preclinical in Vitro and in Vivo Research Applications of Tyr3,lys5 Boc Octreotide Acetate

In Vivo Animal Model Investigations Utilizing [Tyr3,Lys5(Boc)]octreotide acetate (B1210297)

Pharmacokinetic and Biodistribution Studies of [Tyr3,Lys5(Boc)]octreotide acetate in Rodent Models

While extensive research has been conducted on the pharmacokinetics and biodistribution of octreotide (B344500) and its various derivatives (often referred to by brand names such as Sandostatin®) in rodent models, this information cannot be directly extrapolated to this compound. nih.gov The presence of the Boc group can significantly alter the physicochemical properties of the molecule, including its lipophilicity, charge, and size, which in turn would be expected to influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Therefore, a comprehensive understanding of the pharmacokinetic and biodistribution profile of this compound would necessitate dedicated preclinical studies using this exact compound in relevant rodent models.

Methodological Contributions and Future Research Directions for Tyr3,lys5 Boc Octreotide Acetate

[Tyr3,Lys5(Boc)]octreotide acetate (B1210297) as a Reference Standard and Research Tool for SSTR Studies

[Tyr3,Lys5(Boc)]octreotide acetate is fundamentally utilized as a protected precursor in the synthesis of more complex somatostatin (B550006) analogs intended for SSTR studies. The Boc group on Lys5 prevents unwanted side reactions during the coupling of chelating agents to the N-terminus of the peptide. researchgate.netoup.comoup.com This strategic protection allows for precise chemical modifications, ensuring the final product has the desired structure and function.

One of the most significant applications of this compound is in the synthesis of DOTA-TOC (DOTA-[Tyr3]octreotide). researchgate.net The synthesis involves coupling a tri-t-butyl ester form of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) to the Lys5(BOC) protected [Tyr3]octreotide. researchgate.net Following the conjugation, the protecting groups are removed to yield the final DOTA-TOC conjugate. researchgate.net This process highlights the essential role of this compound as a starting material for creating powerful research tools.

Similarly, it is a key intermediate in the synthesis of HYNIC-TOC (hydrazinonicotinyl-[Tyr3]octreotide). researchgate.net In this process, the protected peptide is reacted with a derivative of hydrazinonicotinic acid, followed by deprotection, to create a bifunctional chelator system ready for radiolabeling. researchgate.net The availability of this compound as a well-characterized starting material is crucial for the reproducible synthesis of these important research compounds.

Table 1: Key Synthetic Applications of this compound

Derivative Synthesized Chelator/Moiety Added Key Application Reference
DOTA-TOC DOTA Radiopharmaceutical for SSTR imaging and therapy researchgate.net
HYNIC-TOC HYNIC Radiopharmaceutical for SSTR imaging researchgate.net
DOTA-Lanreotide DOTA Radiopharmaceutical for tumor diagnosis and therapy oup.comoup.com
DOTA-Vapreotide DOTA Radiopharmaceutical for tumor diagnosis and therapy oup.comoup.com

Development and Application of this compound-Based Radiopharmaceuticals for Preclinical Molecular Imaging

The derivatives of this compound are central to the development of radiopharmaceuticals for preclinical molecular imaging of SSTR-expressing tumors. By chelating radionuclides, these peptide analogs become powerful probes for in vivo visualization and characterization of tumors.

DOTA-TOC, synthesized from this compound, can be efficiently labeled with various metallic radionuclides, including Indium-111 (¹¹¹In) and Yttrium-90 (⁹⁰Y). researchgate.netnih.gov ¹¹¹In-DOTA-TOC is widely used for SPECT (Single Photon Emission Computed Tomography) imaging to diagnose and stage neuroendocrine tumors, while ⁹⁰Y-DOTA-TOC is employed in peptide receptor radionuclide therapy (PRRT). nih.gov Preclinical studies in tumor-bearing animal models have demonstrated the high affinity and specific uptake of these radiopharmaceuticals in SSTR-positive tissues. nih.gov

Another important radiopharmaceutical derived from this precursor is ⁹⁹ᵐTc-HYNIC-TOC. researchgate.net Technetium-99m (⁹⁹ᵐTc) is an ideal radionuclide for SPECT imaging due to its favorable physical properties and wide availability. Preclinical evaluations have shown that ⁹⁹ᵐTc-HYNIC-TOC exhibits high specific tumor uptake, rapid blood clearance, and predominantly renal excretion, making it a promising alternative to ¹¹¹In-labeled somatostatin analogs. researchgate.net The choice of coligand, such as EDDA (ethylenediaminediacetic acid) or tricine, can further optimize the biodistribution profile of ⁹⁹ᵐTc-HYNIC-TOC. researchgate.net

Table 2: Preclinical Radiopharmaceuticals Derived from this compound

Radiopharmaceutical Radionuclide Imaging Modality Key Preclinical Finding Reference
¹¹¹In-DOTA-TOC ¹¹¹In SPECT High affinity for sst2 and high tumor uptake. nih.gov
⁹⁰Y-DOTA-TOC ⁹⁰Y Therapy (beta emitter) Highest uptake in sst2-positive organs compared to other tested analogs. nih.gov
⁹⁹ᵐTc-HYNIC-TOC ⁹⁹ᵐTc SPECT High specific tumor uptake and rapid blood clearance. researchgate.net
⁶⁷Ga-DOTATOC ⁶⁷Ga SPECT/PET High stability and high affinity for somatostatin receptors. acs.org

Comparative Analysis of this compound with other Somatostatin Analogs in Academic Research

The development of derivatives from this compound has enabled extensive comparative studies with other somatostatin analogs, providing valuable insights into structure-activity relationships. A key modification facilitated by this precursor is the substitution of Phenylalanine at position 3 with Tyrosine, which has been shown to enhance receptor binding affinity.

For instance, a comparative study of [¹¹¹In-DTPA⁰]octreotide, [¹¹¹In-DTPA⁰,Tyr3]octreotide, and [¹¹¹In-DOTA⁰,Tyr3]octreotide revealed that the Tyr3-substituted analogs exhibit a significantly higher affinity for the somatostatin receptor subtype 2 (sst2) and consequently, higher uptake in sst2-expressing tissues in animal models. nih.gov This demonstrates the importance of the Tyr3 modification for improved tumor targeting.

Similarly, preclinical comparisons between ⁹⁹ᵐTc-HYNIC-[Tyr3]-octreotide and the clinically established ¹¹¹In-DTPA-octreotide have been conducted. researchgate.net These studies have shown that ⁹⁹ᵐTc-HYNIC-[Tyr3]-octreotide, particularly with EDDA as a coligand, demonstrates a biodistribution profile with tumor-to-liver and tumor-to-gastrointestinal tract ratios similar to ¹¹¹In-DTPA-octreotide, but with significantly higher tumor-to-kidney ratios, suggesting it could be a viable alternative for tumor imaging. researchgate.net

Table 3: Comparative Receptor Affinity and Tumor Uptake of Somatostatin Analogs

Analog Modification Receptor Affinity (IC₅₀, nM) Tumor Uptake (%ID/g) Reference
[¹¹¹In-DTPA⁰]octreotide Phe at position 3 Higher IC₅₀ (lower affinity) vs Tyr3 analogs Lower than Tyr3 analogs nih.gov
[¹¹¹In-DTPA⁰,Tyr3]octreotide Tyr at position 3 Lower IC₅₀ (higher affinity) vs Phe3 analog Higher than Phe3 analog nih.gov
[¹¹¹In-DOTA⁰,Tyr3]octreotide Tyr at position 3, DOTA chelator Low nanomolar range High nih.gov
⁹⁹ᵐTc-EDDA-HYNIC-TOC Tyr at position 3, ⁹⁹ᵐTc label Kd < 2.65 nM 5.8 to 9.6 researchgate.net
¹¹¹In-DTPA-octreotide Phe at position 3, ¹¹¹In label - 4.3 researchgate.net

Emerging Research Avenues for this compound and its Derivatives in Basic and Translational Science

The versatility of this compound continues to drive innovation in somatostatin receptor research. Emerging avenues focus on developing novel derivatives with improved pharmacokinetic properties, enhanced receptor subtype selectivity, and applications beyond traditional imaging and therapy.

One area of active research is the development of new chelators for radiolabeling. For example, phosphinic acid derivatives of 1,4,7-triazacyclononane (B1209588) (TRAP ligands) are being explored as alternatives to DOTA for chelating Gallium-68 (⁶⁸Ga), a positron-emitting radionuclide ideal for PET imaging. acs.org These new chelators promise faster and more efficient labeling at room temperature, which is advantageous for short-lived isotopes like ⁶⁸Ga. acs.org

Furthermore, research is underway to modify the peptide backbone of octreotide (B344500) analogs to fine-tune their biological properties. This includes the synthesis of dicarba-analogs, where the disulfide bridge is replaced by a more stable carbon-carbon bond, potentially leading to compounds with altered receptor selectivity, for instance, towards sst5. researchgate.net Other modifications aim to reduce renal radioactivity accumulation, a common issue with peptide-based radiopharmaceuticals, by introducing negatively charged amino acids into the peptide sequence. science.gov

The development of multimodal imaging agents is another exciting frontier. By incorporating both a radionuclide for nuclear imaging and a fluorescent dye, researchers can create probes that allow for both deep-tissue in vivo imaging and high-resolution ex vivo analysis of tissues. The synthetic flexibility offered by precursors like this compound is critical for the design and synthesis of such complex molecular constructs.

Q & A

Q. What are the structural characteristics of [Tyr3,Lys5(Boc)]octreotide acetate, and how do they influence its receptor binding affinity?

The peptide backbone of this compound includes a cyclic disulfide bridge (Cys1–Cys6) and a Boc-protected lysine residue at position 4. Structural studies of octreotide analogs (e.g., NMR and X-ray crystallography) highlight that the central –D-Trp4–Lys5– residues form a type-II β-turn critical for somatostatin receptor (SSTR) binding . The Boc group at Lys5 may sterically hinder interactions or stabilize the peptide conformation, depending on experimental conditions. To assess binding, use competition assays with radiolabeled ligands (e.g., ¹¹¹In-DOTA-[Tyr³]-octreotide) on SSTR-expressing cell lines (e.g., AR42J), measuring IC₅₀ values .

Q. How is this compound synthesized and purified for research applications?

Synthesis involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Key steps include:

  • Protection strategy : Boc for Lys5, Trt for Cys residues.
  • Cyclization : Air oxidation or iodine-mediated disulfide bond formation between Cys1 and Cys5.
  • Purification : Reverse-phase HPLC (C18 column) with gradients of acetonitrile/water (0.1% TFA). Confirm purity (>95%) via analytical HPLC and mass spectrometry .

Q. What methodologies are recommended for evaluating the stability of this compound under physiological conditions?

  • In vitro stability assays : Incubate the peptide in phosphate-buffered saline (PBS, pH 7.4) or human serum at 37°C. Monitor degradation over 24–72 hours using HPLC.
  • Mass spectrometry : Identify degradation products (e.g., de-Bocylation or disulfide reduction).
  • Circular dichroism (CD) : Track conformational changes under varying pH/temperature .

Advanced Research Questions

Q. How can researchers optimize the use of this compound in peptide receptor radionuclide therapy (PRRT) studies?

  • Radiolabeling : Replace Boc with chelators (e.g., DOTA) for incorporation of radionuclides (¹⁷⁷Lu, ⁹⁰Y). Monitor labeling efficiency via instant thin-layer chromatography (iTLC) .
  • Dosimetry : Calculate absorbed radiation doses using the MIRD schema in preclinical models. For clinical translation, reference protocols for [¹⁷⁷Lu-DOTA,Tyr³]octreotate (Lutathera®), which achieved 44.3 GBq cumulative doses in retreatment studies .
  • Toxicity profiling : Monitor hematological/renal toxicity using CTCAE criteria during follow-up .

Q. How should discrepancies in SSTR subtype selectivity data for this compound be resolved?

Contradictory binding data (e.g., SSTR2 vs. SSTR5 affinity) may arise from:

  • Assay variability : Standardize protocols (cell line selection, radioligand concentration, incubation time).
  • Conformational flexibility : Use molecular dynamics (MD) simulations to correlate Boc group positioning with receptor docking.
  • Cross-validation : Compare results with structural analogs (e.g., [Nal³,Lys5(Boc)]octreotide) to isolate the Boc group’s impact .

Q. What strategies are effective for analyzing the pharmacokinetic profile of this compound in vivo?

  • Biodistribution studies : Administer ¹²⁵I-labeled peptide to rodent models. Sacrifice at intervals (1–24 hours) and quantify organ uptake via gamma counting.
  • Metabolite identification : Use LC-MS/MS to detect deprotected or oxidized metabolites in plasma/urine.
  • Compartmental modeling : Apply software like WinNonlin to derive clearance (CL), volume of distribution (Vd), and half-life (t½) .

Methodological Considerations

  • Data validation : Cross-reference findings with orthogonal techniques (e.g., SPR for binding affinity, in vivo imaging for biodistribution) .
  • Ethical reporting : Disclose peptide synthesis protocols (CAS RN: 147790-89-4) and purity standards per ICH guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.